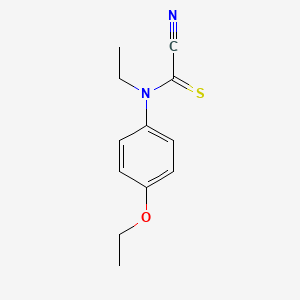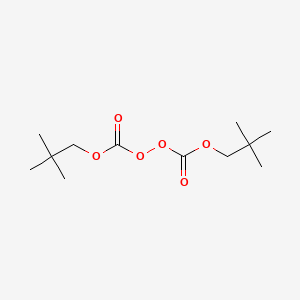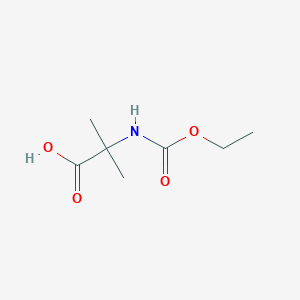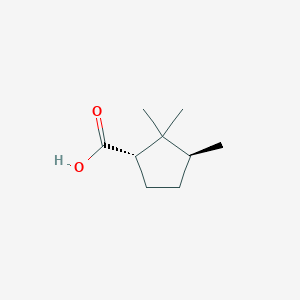
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) is an organic compound with a cyclopentane ring structure substituted with three methyl groups and a carboxylic acid group. This compound is a derivative of cyclopentane, which is a five-membered alicyclic hydrocarbon. The presence of the carboxylic acid group makes it an important compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong bases and oxidizing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts and controlled reaction environments can optimize the production process. Industrial methods may also include purification steps such as distillation and recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and anhydrides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups on the cyclopentane ring can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the cyclopentane ring.
Scientific Research Applications
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) involves its interaction with molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1,2,3-trimethyl-: A similar compound with three methyl groups on the cyclopentane ring but lacking the carboxylic acid group.
Cyclopentanecarboxylic acid: A compound with a carboxylic acid group on the cyclopentane ring but without the additional methyl groups.
Uniqueness
Cyclopentanecarboxylic acid, 2,2,3-trimethyl-, (1S,3S)-(9CI) is unique due to the specific arrangement of its methyl groups and the presence of the carboxylic acid group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(1S,3S)-2,2,3-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2/c1-6-4-5-7(8(10)11)9(6,2)3/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
LYJVKLGSDVKQPY-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](C1(C)C)C(=O)O |
Canonical SMILES |
CC1CCC(C1(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


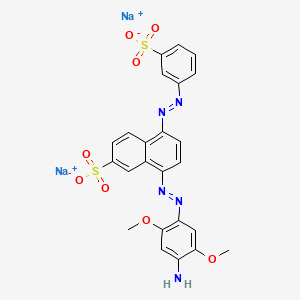

![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)


![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
